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molecular formula C8H2F2O3 B041835 3,6-Difluorophthalic anhydride CAS No. 652-40-4

3,6-Difluorophthalic anhydride

Cat. No. B041835
M. Wt: 184.1 g/mol
InChI Key: AVLRPSLTCCWJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06320063B1

Procedure details

This compound was prepared by modifications to the literature method of Synth. Comm., 1990, 20, 2139. A mixture of the sublimed product (9) from the above reaction (100 g, 0.55 moles), hydroquinone (63.7 g, 0.58 moles), NaCl (127 g, 2.22 moles) and powdered anhydrous AlCl3 (833 g, 6.26 moles) was placed in a 5 L flask equipped with a condenser. The reactants were well-mixed by shaking, then heated over 1-2 hours to 200±5° C. (bath) under a nitrogen atmosphere (there was very large gas evolution during the heating process). After a further 2 hours at 200±5° C., the melt was poured onto ice and conc. HCl (1.6 L) was added. The mixture was stirred at room temperature overnight, and the reddish brown precipitate was collected, washed with H2O and dried to give crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione (4) (151 g, 98%), m.p. 301-304° C. (lit. m.p. 318-319° C.). This crude product was virtually insoluble in all solvents, and showed (by TLC in EtOAc/petroleum ether 1:3) only one minor impurity (probably 1-chloro-4-fluoro-5,8-dihydroxyanthracene-9,10-dione). 1H NMR agreed well with literature. This material was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.7 g
Type
reactant
Reaction Step Two
Name
Quantity
127 g
Type
reactant
Reaction Step Two
Name
Quantity
833 g
Type
reactant
Reaction Step Three
Name
Quantity
1.6 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:10]([F:13])=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=O.[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)[OH:15].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[F:13][C:10]1[C:4]2[C:5](=[O:7])[C:21]3[C:20](=[C:18]([OH:19])[CH:17]=[CH:16][C:14]=3[OH:15])[C:8](=[O:9])[C:3]=2[C:2]([F:1])=[CH:12][CH:11]=1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=C(C=C1)F
Step Two
Name
Quantity
63.7 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
127 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
833 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
1.6 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 (± 5) °C
Stirring
Type
CUSTOM
Details
by shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by modifications to the literature method of Synth
CUSTOM
Type
CUSTOM
Details
was placed in a 5 L flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
ADDITION
Type
ADDITION
Details
The reactants were well-mixed
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reddish brown precipitate was collected
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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